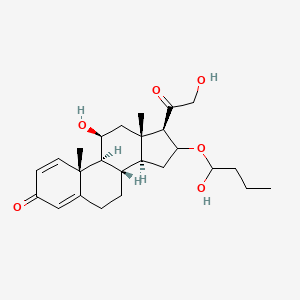

S-budesonide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

S-budesonide: is a glucocorticoid steroid used primarily for its anti-inflammatory properties. It is commonly employed in the treatment of various inflammatory conditions such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel diseases like Crohn’s disease and ulcerative colitis . The compound is a mixture of two epimers, with the S-epimer being more potent in terms of topical glucocorticoid activity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of S-budesonide typically involves the reaction of 16α-hydroxy prednisolone with n-butyraldehyde in the presence of a solvent like 1,4-dioxane and a catalyst such as perchloric acid. This reaction yields a mixture of two epimers .

Industrial Production Methods: A more recent and cost-effective method for the industrial production of this compound involves a continuous flow process. This method optimizes parameters such as flow rate, temperature, residence time, and solution volumes to achieve the desired molar ratio of epimers. This process is more efficient and can be scaled up for industrial production .

Analyse Des Réactions Chimiques

Types of Reactions: S-budesonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Often involves halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .

Applications De Recherche Scientifique

S-budesonide has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies involving glucocorticoid activity and steroid synthesis.

Biology: Employed in research on cellular mechanisms of inflammation and immune response.

Mécanisme D'action

S-budesonide exerts its effects primarily through its action as a glucocorticoid receptor agonist. It controls the rate of protein synthesis, depresses the migration of polymorphonuclear leukocytes and fibroblasts, and reverses capillary permeability and lysosomal stabilization at the cellular level to prevent or control inflammation . The compound’s high topical potency and limited systemic effects make it particularly effective for localized treatment .

Comparaison Avec Des Composés Similaires

- Fluticasone propionate

- Mometasone furoate

- Ciclesonide

Comparison: S-budesonide is unique in its balance of high topical potency and limited systemic effects. Unlike fluticasone propionate and mometasone furoate, which are more lipophilic, this compound has higher water solubility, leading to faster systemic uptake and shorter plasma peaks. This results in effective anti-inflammatory action with fewer systemic side effects .

Propriétés

Formule moléculaire |

C25H36O6 |

|---|---|

Poids moléculaire |

432.5 g/mol |

Nom IUPAC |

(8S,9S,10R,11S,13S,14S,17R)-11-hydroxy-17-(2-hydroxyacetyl)-16-(1-hydroxybutoxy)-10,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C25H36O6/c1-4-5-21(30)31-20-11-17-16-7-6-14-10-15(27)8-9-24(14,2)22(16)18(28)12-25(17,3)23(20)19(29)13-26/h8-10,16-18,20-23,26,28,30H,4-7,11-13H2,1-3H3/t16-,17-,18-,20?,21?,22+,23-,24-,25-/m0/s1 |

Clé InChI |

AHBITDWKGYOVSC-PYWCVAJSSA-N |

SMILES isomérique |

CCCC(O)OC1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)CO)C)O)C |

SMILES canonique |

CCCC(O)OC1CC2C3CCC4=CC(=O)C=CC4(C3C(CC2(C1C(=O)CO)C)O)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-D-leucylglycine](/img/structure/B13408064.png)

![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408098.png)

![[5-Amino-1-(2-methoxyphenyl)triazol-4-yl]-morpholin-4-ylmethanone](/img/structure/B13408120.png)

![4-oxo-4-[2-oxo-2-[(6R,8S,9S,10R,11S,13S,14S,17R)-6,11,17-trihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethoxy]butanoic acid](/img/structure/B13408136.png)